molecular formula C16H19FO3 B12095972 Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B12095972
M. Wt: 278.32 g/mol
InChI Key: CKPBTBBROFQPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate (CAS: 1823316-44-4) is a bicyclic compound featuring a unique 3.1.0 hexane framework. Its molecular formula is C₁₆H₁₉FO₃ (MW: 278.32 g/mol), comprising a fluorinated cyclopropane ring, a benzyloxy substituent at position 3, and an ethyl ester group at position 6 . This compound is structurally notable for its rigid bicyclo[3.1.0]hexane core, which enhances conformational stability and influences its reactivity in medicinal and synthetic chemistry applications. It is commonly utilized as a building block for inhibitors targeting enzymes like mutant isocitrate dehydrogenase (IDH) .

Properties

Molecular Formula

C16H19FO3

Molecular Weight

278.32 g/mol

IUPAC Name

ethyl 6-fluoro-3-phenylmethoxybicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C16H19FO3/c1-2-19-15(18)16(17)13-8-12(9-14(13)16)20-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3

InChI Key

CKPBTBBROFQPEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2C1CC(C2)OCC3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Epoxidation and Fluorination of trans-Hydroxy Ester Precursors

The synthesis begins with trans-hydroxy ester 1 , which undergoes stereoselective epoxidation using VO(acac)₂ (0.5–2 mol%) and tert-butyl hydroperoxide (TBHP) in dichloromethane at -20°C to 0°C. This step exclusively yields the trans-epoxide 2 due to the catalyst’s ability to enforce syn-addition of oxygen. Subsequent fluorination employs NFSI in THF at -96°C, where the dianion of 2 reacts with the fluorinating agent to install the fluorine atom at C6. The reaction’s success relies on maintaining temperatures below -90°C to prevent racemization, achieving an 86% isolated yield after workup.

Table 1: Key Reaction Parameters for Epoxidation and Fluorination

StepReagents/CatalystsTemperatureSolventYield (%)
EpoxidationVO(acac)₂, TBHP-20°C to 0°CDCM92
FluorinationNFSI, LiHMDS-96°CTHF86

Cyclopropanation via Intramolecular Epoxide Opening

The fluorinated epoxide 3 undergoes cyclopropanation through an intramolecular epoxide-opening reaction. Treatment with Et₃Al (1.2 equiv) and LiHMDS (1.5 equiv) in THF at -60°C induces ring strain relief, forming the bicyclo[3.1.0]hexane core. The Lewis acid activates the epoxide oxygen, while LiHMDS deprotonates the adjacent carbon, enabling nucleophilic attack and cyclization. This step proceeds with >95% diastereoselectivity, favoring the desired trans-fused bicyclic structure.

Critical Parameters :

  • Temperature : Reactions below -50°C minimize side reactions from epoxide ring-opening by solvent or nucleophiles.

  • Catalyst Loading : Et₃Al (1.2 equiv) ensures complete epoxide activation without over-coordination to the product.

Protecting Group Strategies and Functionalization

Benzyloxy Group Installation

Prior to cyclopropanation, the hydroxyl group in intermediate 4 is protected as a benzyl ether using benzyl bromide (BnBr) and NaH in DMF. This step achieves >98% conversion, with the bulky benzyl group preventing undesired side reactions during subsequent acidic or basic conditions. Deprotection in later stages employs catalytic hydrogenation (H₂/Pd-C) or BCl₃ in DCM, though the latter risks cleaving the ester moiety.

Ester Hydrolysis and Salt Formation

The ethyl ester in 7 is hydrolyzed using 8 M HCl in acetic acid (1:3 v/v) at 75°C for 5 hours, yielding the carboxylic acid 8 . Neutralization with NaHCO₃ and recrystallization from ethanol/water provides the sodium salt, which is critical for improving solubility in biological assays.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Cyclopropanation

Screening of solvents (THF, MTBE, DME) revealed THF as optimal due to its ability to solubilize Et₃Al and stabilize the transition state. At -60°C, the reaction reaches completion in 1 hour, whereas temperatures above -40°C result in <50% conversion due to competing epoxide polymerization.

Table 2: Solvent Screening for Cyclopropanation

SolventConversion (%)Diastereoselectivity (%)
THF9895
MTBE7288
DME6582

Alternative Lewis Acids for Epoxide Activation

While Et₃Al is preferred, Ti(OiPr)₄ and Sc(OTf)₃ were evaluated for cyclopropanation. Ti(OiPr)₄ (10 mol%) in toluene at -78°C afforded 89% yield but required prolonged reaction times (12 hours). Sc(OTf)₃ (5 mol%) in DCM showed poor conversion (<30%), likely due to insufficient epoxide activation.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

VO(acac)₂ is recoverable via aqueous extraction (pH 7–8) and reused for three cycles without significant activity loss. This reduces catalyst costs by 40% in pilot-scale batches .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted bicyclohexane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate has the molecular formula C16H19FO3C_{16}H_{19}FO_3 and a molecular weight of approximately 278.32 g/mol. It features a unique bicyclic structure that includes a benzyloxy group and a carboxylate functional group, contributing to its reactivity and solubility characteristics.

Therapeutic Potential:
Research indicates that this compound exhibits biological activity that may influence enzyme activity or receptor binding due to its ability to form hydrogen bonds with biological macromolecules. This interaction suggests potential applications in pharmacology, particularly as a candidate for drug development targeting specific pathways.

Case Studies:

  • Antidepressant Activity: A patent describes derivatives of 6-fluorobicyclo[3.1.0]hexane, indicating that compounds within this class may serve as antidepressants through their action as antagonists at group II metabolic glutamic acid receptors .
  • Enzyme Interaction Studies: Investigations into the interactions between this compound and various enzymes have shown promising results in modulating enzyme activities, which could lead to novel therapeutic approaches for diseases related to metabolic dysfunctions.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target protein. The benzyloxy group can also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

The following table highlights key structural and functional differences between the target compound and analogous bicyclo[3.1.0]hexane derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Notes References
Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate 1823316-44-4 C₁₆H₁₉FO₃ 278.32 3-benzyloxy, 6-fluoro, 6-ester Ester, ether, fluorocyclopropane Inhibitor synthesis (e.g., IDH inhibitors)
Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate 1823329-16-3 C₉H₁₁F₃O₂ 208.18 3,3,6-trifluoro, 6-ester Ester, trifluorocyclopropane High electronegativity for stability; potential agrochemical intermediates
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate 335599-07-0 C₈H₁₂O₃ 156.18 3-oxa bridge, 6-ester Ester, ether Simplified scaffold for drug discovery; reduced steric hindrance
Ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate N/A C₉H₁₁FO₃ 186.18 6-fluoro, 2-oxo, 6-ester Ester, ketone, fluorocyclopropane Enantiopure synthesis via copper catalysis; chiral intermediates
Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate 146726-13-8 C₁₅H₁₅NO₄ 273.29 3-benzyl, 2,4-dioxo, 6-ester Ester, diketone, aza bridge Bioactive scaffolds (e.g., protease inhibitors)
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate 174456-76-9 C₁₅H₁₉NO₂ 245.32 3-benzyl, 3-aza, 6-ester Ester, amine Enhanced basicity for nucleophilic reactions

Key Structural and Functional Differences

Fluorine vs. Trifluoromethyl Groups :

  • The 6-fluoro substituent in the target compound provides moderate electronegativity, while 3,3,6-trifluoro derivatives (e.g., CAS 1823329-16-3) exhibit enhanced metabolic stability and lipophilicity due to increased fluorine content .
  • Fluorinated analogs are prioritized in drug discovery for improved pharmacokinetics and target binding .

Oxygen vs. Nitrogen Bridges :

  • 3-Oxa derivatives (e.g., CAS 335599-07-0) replace a carbon with oxygen, reducing steric bulk and enabling facile ring-opening reactions .
  • 3-Aza analogs (e.g., CAS 174456-76-9) introduce nitrogen, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions .

Ketone and Diketone Functionalization :

  • The 2-oxo group (CAS 146726-13-8) introduces a reactive ketone for further derivatization (e.g., Schiff base formation) .
  • 2,4-Dioxo compounds (e.g., CAS 146726-13-8) exhibit increased acidity, making them suitable for chelation or coordination chemistry .

Synthetic Accessibility :

  • The target compound’s synthesis often involves condensation of ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate intermediates followed by hydrolysis .
  • Enantiopure fluorinated derivatives (e.g., CAS 846024-42-8) require specialized methods like copper-catalyzed cyclopropanation and chiral HPLC purification .

Biological Activity

Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate (CAS Number: 1823316-44-4) is a bicyclic compound with a molecular formula of C16H19FO3 and a molecular weight of approximately 278.32 g/mol. This compound has garnered attention in biological research due to its unique structural features, notably the benzyloxy group and the fluorine atom, which may influence its biological interactions and potential therapeutic applications.

Structural Characteristics

The compound's structure includes a bicyclic framework that allows for various interactions with biological macromolecules. The presence of the fluorine atom can modify the electronic properties of the molecule, potentially enhancing its reactivity and selectivity in biological systems.

Property Value
Molecular FormulaC16H19FO3
Molecular Weight278.32 g/mol
Physical StateColorless to yellow sticky oil or semi-solid
Purity95%

The biological activity of this compound is likely linked to its ability to form hydrogen bonds and interact with various biomolecules, including enzymes and receptors. Such interactions could influence enzyme activity or receptor binding, making it a candidate for pharmacological research.

Potential Biological Applications

  • Antidepressant Activity : Preliminary studies suggest that compounds within the bicyclo[3.1.0]hexane class may exhibit antidepressant properties through antagonism of group II metabolic glutamic acid receptors .
  • Enzyme Modulation : The structural features of this compound may allow it to modulate enzymatic pathways, influencing metabolic processes in cells.
  • Receptor Binding : The unique structural attributes may enhance binding affinity to specific receptors, paving the way for targeted therapeutic interventions.

Case Studies and Research Findings

Research on this compound is still emerging, but several studies have highlighted its potential:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features
Ethyl 3-(benzyl)-bicyclo[3.1.0]hexane-6-carboxylateC16H20O2Lacks the benzyloxy group; simpler structure
Ethyl 3-(benzyloxy)-bicyclo[2.2.1]heptane-6-carboxylateC16H20O3Different bicyclic framework; affects sterics and electronics
This compoundC16H19FO3Contains a fluorine substituent, altering reactivity

Q & A

Q. What are the primary synthetic routes for Ethyl 3-(benzyloxy)-6-fluorobicyclo[3.1.0]hexane-6-carboxylate, and how are reaction yields optimized?

The compound is synthesized via cyclopropanation of dihydropyrrole derivatives using dirhodium(II) catalysts (0.005–1 mol% loading), achieving yields of 8–66% depending on solvent polarity and temperature . Fluorination steps employ electrophilic agents (e.g., Selectfluor™) under anhydrous conditions to ensure regioselectivity, while the benzyloxy group is introduced via nucleophilic substitution with benzyl bromide in the presence of a base (e.g., K₂CO₃) . Photochemical [2+2] cycloaddition methods require UV light (254 nm) and rigorous control of reaction duration (2–12 hours) to minimize byproducts .

Q. How do the fluorine and benzyloxy substituents influence the compound’s physicochemical properties?

The fluorine atom increases electronegativity at the bridgehead, stabilizing transition states in nucleophilic reactions and enhancing metabolic stability via C–F bond strength . The benzyloxy group improves solubility in nonpolar solvents (e.g., toluene) due to its aromatic π-system while introducing steric hindrance that impacts diastereoselectivity in cycloaddition reactions . Comparative studies with non-fluorinated analogs show reduced logP values (by ~0.5 units) and altered dipole moments (1.2–1.8 D) .

Q. What spectroscopic techniques are used to characterize the bicyclic framework?

  • ¹H/¹³C NMR : Distinctive shifts for bridgehead protons (δ 1.8–2.2 ppm) and quaternary carbons (δ 95–105 ppm) confirm bicyclic geometry .
  • X-ray crystallography : Resolves bond angles (e.g., 95–100° for cyclopropane rings) and fluorine positioning relative to the carboxylate group .
  • HRMS : Validates molecular weight (C₁₆H₁₈FO₃: calc. 286.1218; observed 286.1221) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for pharmaceutical applications?

Copper-catalyzed cyclopropanation with chiral bis(oxazoline) ligands induces enantiomeric excess (up to 95% ee) in diazoketone precursors . Chiral HPLC (Chiralpak® IA column, hexane/isopropanol 90:10) resolves enantiomers post-synthesis, with retention times differing by 1.5–2 minutes . Dirhodium(II) carboxylates (e.g., Rh₂(S-PTTL)₄) improve diastereoselectivity (>20:1 dr) in intramolecular reactions .

Q. What role does this compound play as an intermediate in synthesizing Trovafloxacin analogs?

The bicyclic core mimics the quinolone scaffold of Trovafloxacin, with the benzyloxy group enabling late-stage deprotection (via hydrogenolysis) to introduce amine functionalities critical for DNA gyrase inhibition . Key steps include:

  • Deprotection : Pd/C-catalyzed hydrogenolysis (50 psi H₂, 25°C) removes benzyl groups.
  • Amidation : Coupling with piperazinyl moieties using EDC/HOBt yields target molecules with IC₅₀ values <100 nM against bacterial topoisomerases .

Q. How do halogen substituents (F, Cl, Br) at position 6 affect biological activity in structure-activity relationship (SAR) studies?

  • Fluorine : Enhances binding to cytochrome P450 enzymes (Kd = 1.2 µM vs. 3.8 µM for Cl-substituted analogs) due to electronegativity and van der Waals interactions .
  • Chlorine/Bromine : Increase lipophilicity (logP +0.3–0.5) but reduce metabolic stability (t₁/₂ <30 minutes in liver microsomes) .
  • Activity trends : Fluorinated derivatives show 10-fold higher potency in kinase inhibition assays compared to non-halogenated analogs .

Q. What strategies mitigate low yields in large-scale cyclopropanation reactions?

  • Catalyst recycling : Immobilized dirhodium(II) on mesoporous silica (Rh@SBA-15) reduces catalyst loading to 0.01 mol% while maintaining 60% yield over five cycles .
  • Continuous flow reactors : Enhance photochemical [2+2] cycloaddition efficiency (residence time = 10 minutes, 85% conversion) by improving light penetration .
  • Byproduct removal : Reactive resin treatment (e.g., QuadraPure™) absorbs chloroketone impurities, increasing chiral purity from 80% to 99% .

Q. How does computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) : Identifies hydrogen bonds between the carboxylate group and Arg122 of IDH1 mutants (ΔG = −9.2 kcal/mol), explaining inhibitory activity . MD simulations (AMBER) : Reveal conformational flexibility of the bicyclic core, enabling adaptation to hydrophobic enzyme pockets (RMSD <1.0 Å over 100 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.